3-Bromopropanoate

Pyrolysis kinetics Elimination reaction Gas‑phase reactivity

3‑Bromopropanoate refers to a family of β‑bromoalkanoic esters, most commonly the methyl (CAS 3395‑91‑3) and ethyl (CAS 539‑74‑2) variants. Both are colorless to pale‑yellow liquids with moderate densities (methyl: ∼1.458 g/mL; ethyl: ∼1.412 g/mL at 25 °C) and are sparingly soluble in water but miscible with common organic solvents.

Molecular Formula C3H4BrO2-
Molecular Weight 151.97 g/mol
Cat. No. B1231587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropanoate
Synonyms3-bromopropionic acid
beta-bromopropionate
Molecular FormulaC3H4BrO2-
Molecular Weight151.97 g/mol
Structural Identifiers
SMILESC(CBr)C(=O)[O-]
InChIInChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1
InChIKeyDHXNZYCXMFBMHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromopropanoate Esters: Physicochemical Profile and Procurement-Relevant Identity


3‑Bromopropanoate refers to a family of β‑bromoalkanoic esters, most commonly the methyl (CAS 3395‑91‑3) and ethyl (CAS 539‑74‑2) variants. Both are colorless to pale‑yellow liquids with moderate densities (methyl: ∼1.458 g/mL; ethyl: ∼1.412 g/mL at 25 °C) and are sparingly soluble in water but miscible with common organic solvents [1]. They are primarily classified as electrophilic alkylating agents due to the terminal bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions . The compounds are synthesized industrially via hydrobromination of the corresponding acrylates or esterification of 3‑bromopropionic acid, with typical commercial purities of ≥97% . These esters serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional polymers, where the bromine atom acts as a synthetic handle for further functionalization.

Why 3‑Bromopropanoate Esters Cannot Be Replaced by Closely Related Analogs Without Risk of Reaction Failure


Procurement professionals and synthetic chemists cannot casually substitute 3‑bromopropanoate esters with seemingly equivalent electrophiles—such as 3‑chloropropanoates, 2‑bromopropanoates, or simple alkyl bromides—without measurable kinetic penalties or divergent reaction pathways. The presence of the ester carbonyl at the β‑position to bromine significantly acidifies the α‑hydrogens, enabling elimination pathways that are either attenuated or entirely absent in unactivated alkyl bromides [1]. Direct comparative kinetic studies demonstrate that 3‑bromopropanoates undergo dehydrohalogenation 14 times faster than their 3‑chloropropanoate counterparts [2], and that the thiolo ester derivatives react approximately 10 times faster than the corresponding oxygen esters [3]. Furthermore, the regiochemistry of the bromine atom is critical: terminal 3‑bromo substitution permits unhindered SN2 displacement, whereas 2‑bromopropanoates suffer from steric retardation due to the adjacent α‑substituent [4]. These quantifiable differences in reactivity are not marginal—they determine whether a synthetic sequence proceeds with acceptable yield and selectivity.

3‑Bromopropanoate Esters: Direct Comparator Evidence for Scientific Selection and Procurement


Methyl 3‑Bromopropanoate Pyrolyzes 3.5‑Fold Faster Than Ethyl Bromide, Demonstrating Enhanced β‑Elimination Propensity

In a static gas‑phase pyrolysis study under maximally inhibited conditions, methyl 3‑bromopropanoate eliminates HBr to yield methyl acrylate with first‑order kinetics. Direct comparison reveals that methyl 3‑bromopropanoate pyrolyzes 3.5 times faster than the simple alkyl halide ethyl bromide under identical temperature and pressure conditions [1]. The authors attribute this rate enhancement to the greater acidity of the α‑hydrogens in the 3‑bromopropanoate framework, which is conferred by the electron‑withdrawing ester carbonyl situated two bonds away from the reaction center. This accelerated elimination pathway is a defining characteristic that distinguishes 3‑bromopropanoate esters from simple alkyl bromides, which lack this activating β‑carbonyl group.

Pyrolysis kinetics Elimination reaction Gas‑phase reactivity

3‑Bromopropionate Esters Undergo Dehydrohalogenation 14‑Fold Faster Than 3‑Chloropropionate Esters

In a controlled kinetic study of aryl 3‑halopropionates reacting with sodium 3,4‑dinitrophenoxide in anhydrous THF at 34.25 °C, 3′‑nitrophenyl 3‑bromopropionate dehydrohalogenated 14 times more rapidly than the corresponding 3′‑nitrophenyl 3‑chloropropionate [1]. The rate constant ratio for 4′‑bromophenyl 3‑bromopropionate versus its 2‑deuterated analogue was 1.84, confirming rate‑limiting C–H bond cleavage consistent with an E2 mechanism near the E1cB borderline. The observed 14‑fold rate advantage for the bromo ester relative to the chloro ester is directly attributable to the superior leaving group ability of bromide (pKa of HBr ≈ −9) versus chloride (pKa of HCl ≈ −7).

Dehydrohalogenation kinetics Leaving group comparison E2 elimination

Phenyl 3‑Bromothiolopropionate Reacts 10‑Fold Faster Than Its Oxygen Ester Counterpart

Within the same dehydrohalogenation study, a direct comparison of oxygen versus sulfur esters revealed that phenyl 3‑bromothiolopropionate undergoes elimination approximately 10 times faster than the corresponding phenyl 3‑bromopropionate oxygen ester under identical conditions [1]. Both series exhibited good Hammett correlations (ρ = +0.81 ± 0.04 for oxygen esters; ρ = +0.98 ± 0.04 for thiolo esters), with the larger ρ value for sulfur esters indicating greater sensitivity to substituent effects and a transition state further advanced toward the E1cB limit. Activation parameters measured for representative compounds showed low activation enthalpies (12–13 kcal/mol) and moderately large negative activation entropies (19–21 eu).

Thioloester reactivity Acyl transfer kinetics E2 elimination

2‑Bromoethyl 3‑Bromopropanoate Functions as a Symmetric Bifunctional ATRP Initiator for Degradable Hydrogels

A specialized derivative of the 3‑bromopropanoate scaffold, 2‑bromoethyl 3‑bromopropanoate, was rationally designed and synthesized as a bifunctional initiator for atom transfer radical polymerization (ATRP) [1]. The compound features two equivalent bromine leaving groups flanking a central ester linkage, enabling symmetric polymer chain growth from both termini. Under optimized conditions (HMTETA ligand, methanol/water 50:50 v/v, room temperature or 50 °C), 100% conversion of HEMA monomer to pHEMA was achieved within 24 hours. The resulting pHEMA chains were <2 kDa each, sufficiently low molecular weight to permit renal clearance upon degradation of the central ester linkage in vivo. The Steglich esterification employed to synthesize the initiator gave a 14.6% yield.

ATRP initiator Biodegradable polymers Tissue engineering

Ethyl 3‑Bromopropanoate Enables Catalyst‑Free Tandem Knoevenagel–Aldol Annulation for Indolizine Synthesis

Ethyl 3‑bromopropanoate has been demonstrated to act as a dual‑reactive partner in a catalyst‑free, one‑pot tandem Knoevenagel–aldol annulation sequence that yields poly‑functionalized indolizines [1]. In this reaction, the bromine atom undergoes initial nucleophilic displacement by a pyridine nitrogen, forming an N‑alkylpyridinium intermediate that subsequently participates in an aldol‑type cyclization. This reactivity profile distinguishes ethyl 3‑bromopropanoate from simple α‑haloesters, which cannot engage in the same tandem sequence due to the absence of the requisite β‑carbonyl activation. The methodology represents the first demonstration of ethyl 3‑bromopropanoate as a dual‑reactive synthon for indolizine construction, providing a sustainable route to scaffolds of pharmaceutical relevance.

Heterocyclic synthesis Domino reaction Medicinal chemistry

Methyl 3‑Bromopropanoate Exhibits High Reactivity with Low Toxicity in Algal Structure–Activity Models

In a closed‑system algal toxicity study evaluating halogen‑substituted aliphatic esters, methyl 3‑bromopropanoate (compound NO.6 in the study) was characterized as having relatively high chemical reactivity but low toxicity, consistent with a nonpolar narcosis mode of action [1]. This contrasts with certain more heavily halogenated esters (e.g., ethyl tribromoacetate, NO.13), whose steric hindrance and enhanced reactivity could not be adequately modeled by simple glutathione reactivity assays. The favorable reactivity‑to‑toxicity profile of methyl 3‑bromopropanoate suggests that it can be employed as a reactive electrophile in synthetic processes without the acute aquatic toxicity concerns associated with more highly brominated or sterically encumbered analogs.

Toxicology QSAR Environmental safety

3‑Bromopropanoate Esters: High‑Confidence Application Scenarios Derived from Comparator Evidence


Accelerated Synthesis of Acrylate Monomers via Thermal Elimination

Based on the 3.5‑fold faster pyrolysis rate of methyl 3‑bromopropanoate relative to ethyl bromide [1], this ester is the preferred feedstock for the continuous‑flow or batch thermal generation of methyl acrylate. The enhanced elimination kinetics permit lower furnace residence times or reduced operating temperatures while maintaining equivalent conversion. Procurement should specify methyl 3‑bromopropanoate rather than ethyl 3‑bromopropanoate when the downstream acrylate product is methyl acrylate, as the latter would yield ethyl acrylate, necessitating an additional transesterification step. The Arrhenius parameters reported (log A = 12.94 ± 0.46, Eₐ = 214.5 ± 6.0 kJ/mol) enable accurate reactor modeling for scale‑up [1].

Rapid Dehydrohalogenation in Pharmaceutical Intermediate Synthesis

For synthetic sequences requiring elimination of HX from a 3‑halopropionate intermediate—common in the preparation of α,β‑unsaturated esters for conjugate addition steps—the bromo ester offers a 14‑fold kinetic advantage over the chloro ester [1]. This rate differential is sufficiently large that, under identical conditions, the bromo ester reaches completion while the chloro ester remains largely unreacted. This makes 3‑bromopropanoate esters the logical choice when reaction time or temperature is constrained. Furthermore, the Hammett ρ values established for aryl 3‑bromopropionates (ρ = +0.81) enable predictive tuning of reaction rates through substituent effects [1].

Synthesis of Degradable pHEMA Hydrogels for Cardiac Tissue Engineering

The bifunctional ATRP initiator 2‑bromoethyl 3‑bromopropanoate, derived from the 3‑bromopropanoate core, enables the controlled radical polymerization of HEMA to yield symmetric, low‑molecular‑weight pHEMA chains (<2 kDa) that are degradable and renally clearable [1]. This application scenario is supported by quantitative conversion data (100% monomer conversion under optimized ATRP conditions) and represents a distinct advantage over monofunctional initiators, which cannot produce the symmetric architecture required for this class of biodegradable hydrogels [1]. Procurement of 3‑bromopropanoate derivatives for biomedical polymer research should prioritize this bifunctional initiator variant when degradability and low molecular weight are design criteria.

One‑Pot Heterocyclic Construction via Tandem Annulation

Ethyl 3‑bromopropanoate uniquely enables a catalyst‑free, one‑pot synthesis of indolizine scaffolds through a tandem Knoevenagel–aldol annulation sequence [1]. This reactivity is not shared by α‑haloesters such as ethyl bromoacetate, which cannot engage the same domino mechanism. Researchers targeting indolizine‑based pharmaceuticals or agrochemicals should procure ethyl 3‑bromopropanoate specifically, as the reaction leverages both the electrophilic β‑bromine atom and the β‑carbonyl activation in a single, sequential transformation [1].

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